cLogP Comparison: N-Methyl vs. N-Ethyl Pyrido-Diazepine Lipophilicity
The 1-methyl substituent on the pyrido[3,4-b][1,4]diazepine scaffold yields a calculated logP (cLogP) of 0.22 . While direct experimental logP data for the N-ethyl analog are not publicly available, the addition of one methylene unit (–CH2–) in the ethyl analog is predicted by standard fragment-based methods to increase cLogP by approximately 0.5 log units (to ~0.7–0.8), which has material consequences for CNS penetration and off-target promiscuity risk [1]. For CNS-targeted programs, a cLogP in the 0.2–0.3 range positions the N-methyl derivative favorably within the optimal CNS drug-like space, whereas cLogP values exceeding 0.5 begin to deviate from this window.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.22 (Fluorochem computed value) |
| Comparator Or Baseline | 1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine (CAS 1505809-61-9): cLogP not directly reported by vendor; estimated ~0.7–0.8 based on +0.5 ΔlogP per –CH2– fragment addition |
| Quantified Difference | ΔcLogP ≈ 0.5 units (estimated; N-methyl lower lipophilicity) |
| Conditions | Computed cLogP values as reported by Fluorochem; fragment-based estimation for ethyl analog |
Why This Matters
Lower cLogP of the N-methyl analog may confer more favorable CNS drug-like properties, reducing nonspecific binding and metabolic liability compared to the N-ethyl analog, making it a preferred starting point for CNS-targeted library synthesis.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Fragment-based logP contribution of –CH2– ≈ +0.5 units. View Source
